molecular formula C7H13N3O2 B2849145 CC1(C)Occoc1CN=[N+]=[N-] CAS No. 2413885-10-4

CC1(C)Occoc1CN=[N+]=[N-]

Cat. No. B2849145
CAS RN: 2413885-10-4
M. Wt: 171.2
InChI Key: ROHCRLRZMXAHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC1(C)Occoc1CN=[N+]=[N-], also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chemical compound that is commonly used in scientific research. It is a chelator that is used to bind metal ions, particularly calcium, and is often used to study the role of calcium in biological processes.

Advantages and Limitations for Lab Experiments

The use of CC1(C)Occoc1CN=[N+]=[N-] in lab experiments has several advantages. It is a relatively simple and inexpensive compound to synthesize, and it can be used to study the role of calcium in various biological processes. However, there are also limitations to its use. CC1(C)Occoc1CN=[N+]=[N-] can have off-target effects, and its chelation of calcium ions can affect multiple biological processes simultaneously, making it difficult to isolate the effects of calcium on specific processes.

Future Directions

For the use of CC1(C)Occoc1CN=[N+]=[N-] include the development of more specific calcium chelators and the use of CC1(C)Occoc1CN=[N+]=[N-] in the development of new therapies for diseases that involve dysregulation of calcium signaling.

Synthesis Methods

CC1(C)Occoc1CN=[N+]=[N-] can be synthesized by reacting CC1(C)Occoc1CN=[N+]=[N-](2-aminophenoxy)ethane with ethyl bromoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield CC1(C)Occoc1CN=[N+]=[N-]. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CC1(C)Occoc1CN=[N+]=[N-] is commonly used in scientific research to study the role of calcium in biological processes. It is used to chelate calcium ions and prevent them from interacting with other molecules. This allows researchers to study the effects of calcium on various biological processes, including muscle contraction, neurotransmitter release, and gene expression.

properties

IUPAC Name

3-(azidomethyl)-2,2-dimethyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-7(2)6(5-9-10-8)11-3-4-12-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHCRLRZMXAHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.